molecular formula C7H7NO2S B7794779 1-Methyl-2-sulfanylpyridinium-4-carboxylate CAS No. 74450-99-0

1-Methyl-2-sulfanylpyridinium-4-carboxylate

Cat. No.: B7794779
CAS No.: 74450-99-0
M. Wt: 169.20 g/mol
InChI Key: WYFWJKTXOTZAPL-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanylpyridinium-4-carboxylate is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.201 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with a methyl group, a sulfanyl group, and a carboxylate group

Preparation Methods

The synthesis of 1-Methyl-2-sulfanylpyridinium-4-carboxylate typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methyl, sulfanyl, and carboxylate groups. . The carboxylate group can be introduced through carboxylation reactions under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Methyl-2-sulfanylpyridinium-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-sulfanylpyridinium-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-sulfanylpyridinium-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The carboxylate group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Methyl-2-sulfanylpyridinium-4-carboxylate can be compared with other pyridinium derivatives, such as:

  • 1-Methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylic acid
  • This compound pyridinium, 4-carboxy-2-mercapto-1-methyl-, inner salt
  • 1-Methyl-2-thioxo-1,2-dihydropyridine-4-carboxylic acid

These compounds share similar structural features but differ in the specific substituents and their positions on the pyridinium ring. The unique combination of the methyl, sulfanyl, and carboxylate groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-2-sulfanylidenepyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-8-3-2-5(7(9)10)4-6(8)11/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWJKTXOTZAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205818
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74450-99-0
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74450-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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